molecular formula C8H11BrClNO B3028107 2-(5-Bromo-3-pyridyl)-2-propanol Hydrochloride CAS No. 1609403-17-9

2-(5-Bromo-3-pyridyl)-2-propanol Hydrochloride

Cat. No. B3028107
CAS RN: 1609403-17-9
M. Wt: 252.53
InChI Key: QMPSSJSPSDFTEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated pyridine derivatives can involve multiple steps, including nucleophilic substitution, cyclization, and bromination reactions. For instance, paper describes the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in the production of a new insecticide, through a series of reactions starting from 2,3-dichloropyridine. Similarly, paper outlines the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride from 2-bromo-1-(2-fluorophenyl)-1-propanone, showcasing the use of brominated intermediates in complex organic syntheses.

Molecular Structure Analysis

The molecular structures of brominated pyridine derivatives are often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, paper discusses the crystal structure of a Schiff base compound derived from a brominated pyridine, providing detailed geometric parameters. Paper also confirms the structure of a brominated indazole derivative through X-ray diffraction studies.

Chemical Reactions Analysis

Brominated pyridine derivatives can participate in various chemical reactions, including coupling reactions and cyclization. Paper explores the use of brominated pyridine complexes in luminescent properties and catalysis for coupling reactions. The presence of a bromine atom can facilitate further functionalization through cross-coupling reactions, as bromine is a good leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by the presence of the bromine atom and the pyridine ring. These compounds typically exhibit high reactivity due to the electrophilic nature of the bromine atom. The papers do not provide extensive data on the physical properties such as melting points or solubilities, but these can generally be inferred based on the molecular structure and functional groups present.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study by Hemel et al. (1994) focused on synthesizing various pyridine C-nucleosides, including compounds related to 2-(5-Bromo-3-pyridyl)-2-propanol Hydrochloride, and evaluating their biological activity against tumor-cell lines and viruses. They found no significant biological activity in their tested compounds (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).

Antibacterial Activity and Self-Assembly

  • Dhau et al. (2014) synthesized various pyridylselenium compounds and evaluated their antibacterial activities. They conducted studies using SEM, TEM, and enzyme profiling to understand the antibiotic properties of these compounds. This research demonstrates the potential use of pyridyl compounds, closely related to 2-(5-Bromo-3-pyridyl)-2-propanol Hydrochloride, in antibacterial applications (Dhau, Singh, Singh, Sooch, Brandão, & Félix, 2014).

Spectrophotometric Determination of Metals

  • Horiguchi et al. (1983) developed water-soluble pyridylazoaniline reagents for the spectrophotometric determination of metals like iron, copper, nickel, and cobalt. One of the reagents, closely related to 2-(5-Bromo-3-pyridyl)-2-propanol Hydrochloride, was found to be sensitive and selective for iron, suggesting its application in the detection and quantification of metal ions in biological samples (Horiguchi, Saito, Imamura, & Kina, 1983).

Chiral Catalysis

  • Ishizaki and Hoshino (1994) synthesized optically active pyridyl alcohols, similar to 2-(5-Bromo-3-pyridyl)-2-propanol Hydrochloride, to catalyze asymmetric addition reactions. These compounds were shown to be effective in producing enantiomerically enriched products, important for applications in asymmetric synthesis and chiral catalysis (Ishizaki & Hoshino, 1994).

Fluorescent Probes for Metal Ions

  • Wang et al. (2001) studied pyrazoline derivatives, structurally similar to 2-(5-Bromo-3-pyridyl)-2-propanol Hydrochloride, as fluorescent probes for zinc ions. Their research showed that these compounds have a strong affinity toward divalent transition metal ions, highlighting their potential in sensing and detection applications (Wang, Onozawa-Komatsuzaki, Himeda, Sugihara, Arakawa, & Kasuga, 2001).

Electrochemical Behavior

  • Karaman and Menek (2012) investigated the electrochemical behavior of a compound similar to 2-(5-Bromo-3-pyridyl)-2-propanol Hydrochloride. Their studies provided insights into the electrode reaction mechanisms of azo compounds, suggesting potential applications in electrochemistry and sensor technologies (Karaman & Menek, 2012).

properties

IUPAC Name

2-(5-bromopyridin-3-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c1-8(2,11)6-3-7(9)5-10-4-6;/h3-5,11H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPSSJSPSDFTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CN=C1)Br)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-3-pyridyl)-2-propanol Hydrochloride

CAS RN

1609403-17-9
Record name 3-Pyridinemethanol, 5-bromo-α,α-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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